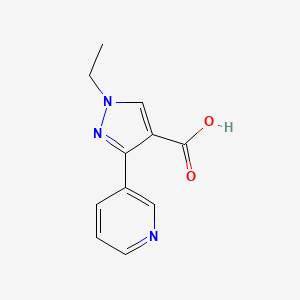

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

描述

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a pyridin-3-yl group at the 3-position, with a carboxylic acid moiety at the 4-position. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceuticals and agrochemicals. Its synthesis often involves cyclization reactions, as highlighted in patents describing routes to similar pyrazole derivatives .

属性

IUPAC Name |

1-ethyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-7-9(11(15)16)10(13-14)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMKSJUOYXYJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring with an ethyl group at the 1-position, a pyridin-3-yl group at the 3-position, and a carboxylic acid group at the 4-position. The synthesis typically involves the reaction of ethyl hydrazinecarboxylate with pyridine derivatives, followed by cyclization to form the pyrazole ring. This synthetic route can be optimized for industrial production using continuous flow reactors and efficient catalysts to enhance yield and purity .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The pyrazole scaffold is known for its ability to interact with multiple biological targets, contributing to its diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. This compound has shown promising results against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 | |

| Liver Cancer | HepG2 | 15.0 | |

| Lung Cancer | A549 | 10.0 | |

| Colorectal Cancer | HCT116 | 8.0 |

These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Key Enzymes : It may inhibit enzymes such as topoisomerase II and EGFR, which are crucial for cancer cell survival and proliferation.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : It can cause arrest in specific phases of the cell cycle, preventing cancer cells from dividing .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various bacterial strains and anti-inflammatory properties in preclinical models. For instance:

Case Studies

A study conducted on a series of pyrazole derivatives, including this compound, assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications on the pyrazole structure significantly influenced their biological activity, suggesting that further optimization could enhance efficacy against specific cancers .

相似化合物的比较

3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid

- Structure : Chlorine replaces the ethyl group at the 1-position.

- Synthesis : Produced via chlorination of 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one, followed by oxidation and decarboxylation .

- Applications : Key intermediate in pesticide synthesis, where the chloro-substituent enhances electrophilicity for nucleophilic substitution reactions.

- Comparison : The chlorine atom increases reactivity compared to the ethyl group, making it more suitable for agrochemical applications .

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid Hydrochloride

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid

- Structure : Thiophene replaces the pyridine ring.

- Comparison : The thiophene moiety may reduce basicity compared to pyridine, affecting coordination in metal-organic frameworks (MOFs) .

Substituent Effects on Physicochemical Properties

准备方法

General Strategy

The preparation of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves:

- Construction of the pyrazole ring system.

- Introduction of the pyridin-3-yl substituent.

- Alkylation at the N-1 position with an ethyl group.

- Functional group transformations to install the carboxylic acid at the 4-position.

Several methods reported in the literature and patents provide detailed synthetic sequences, often starting from pyrazole or pyridine precursors.

Preparation of Pyrazole Core and Pyridin-3-yl Substitution

- A common approach involves the reaction of substituted hydrazines with β-ketoesters or related precursors to form the pyrazole ring.

- For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized by cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine hydrate under reflux conditions (85–90°C) in alcohol solvents, achieving yields above 90%.

- The pyridin-3-yl substituent is introduced by nucleophilic substitution or coupling reactions using pyridin-3-yl halides or pyridine derivatives. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate intermediates are prepared via bromination and oxidation steps, which can be adapted for pyridin-3-yl analogs.

Alkylation at N-1 Position

- Alkylation of the pyrazole nitrogen (N-1) with ethyl groups is typically performed using alkyl halides (e.g., ethyl bromide) or alkyl sulfates in the presence of bases such as sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide.

- The reaction is carried out in polar solvents like dimethylformamide or alcohols at reflux temperatures (70–90°C), followed by workup and purification to isolate the ethylated pyrazole derivative.

Oxidation and Functional Group Transformations

- Oxidation reactions are employed to convert dihydropyrazole intermediates to aromatic pyrazole derivatives.

- Potassium persulfate is a preferred oxidizing agent, used in acetonitrile with sulfuric acid as a catalyst, providing yields around 75–80% for ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a close analog.

- Other oxidation methods include the use of m-chloroperoxybenzoic acid (mCPBA) for pyridine N-oxide formation, which can facilitate further substitution reactions.

Representative Synthetic Scheme Summary

Detailed Research Findings and Notes

Oxidation Conditions: The use of potassium persulfate in acetonitrile with sulfuric acid catalysis is a mild and effective method to oxidize dihydropyrazole intermediates to aromatic pyrazoles, maintaining good yields and purity.

Alkylation Optimization: Gradual temperature increase during alkylation (starting at 15–20°C, then up to reflux) helps minimize side reactions and impurities, improving overall yield and product quality.

Intermediate Purification: Solid intermediates can be isolated by cooling and filtration, followed by recrystallization from ethanol or acetone to ensure high purity.

Alternative Routes: Some syntheses use pyridine N-oxides and subsequent nucleophilic substitution (e.g., with trimethylsilyl cyanide) to install functional groups on the pyridine ring before coupling with pyrazole intermediates.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Cyclization temperature | 85–90°C | Reflux in alcohol solvent |

| Alkylation temperature | 70–90°C | Reflux in polar aprotic solvent (DMF) |

| Oxidizing agent | Potassium persulfate (1.3–1.7 eq) | In acetonitrile with sulfuric acid catalyst |

| Reaction time (alkylation) | 3 hours | Followed by concentration and workup |

| Yield (cyclization) | ~92% | High yield for pyrazole core formation |

| Yield (oxidation) | 75–80% | Good yield for aromatic pyrazole formation |

| Yield (alkylation) | ~80% | Efficient N-ethylation step |

常见问题

Q. What methods validate the compound’s stability under physiological conditions?

- Protocols :

pH stability testing : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24 h. Monitor degradation via LC-MS .

Light/heat exposure : Store solid samples at 40°C/75% RH for 4 weeks; assess purity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。